REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14].O.C(Cl)Cl>COC(=O)OC>[Br:9][C:5]1[N:6]=[C:7]([Br:8])[C:2]2[N:3]([CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=2)[CH:4]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1Br)Br
|
Name
|
|
Quantity
|
17.14 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
COC(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 110° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM
|
Type
|
WASH
|
Details
|
After washing of the organic phase with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2(SO4) and filtration the organic phase
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C=2N(C1)C=C(N2)C(=O)OCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.95 g | |
YIELD: PERCENTYIELD | 50.6% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |